MALAT1-IN-1
Description
Overview of Long Non-coding RNAs (lncRNAs) in Gene Regulation and Cellular Processes
The vast expanse of the human genome was once thought to be largely non-functional, with protein-coding genes comprising only a small fraction. However, it is now understood that a significant portion of the genome is transcribed into non-coding RNAs (ncRNAs). Among these, long non-coding RNAs (lncRNAs) are a major class, defined as transcripts longer than 200 nucleotides that are not translated into proteins. researchgate.net Initially dismissed as transcriptional "noise," lncRNAs are now recognized as crucial regulators in a multitude of cellular processes. mdpi.com They exert their influence through diverse mechanisms, including acting as molecular scaffolds for protein complexes, guiding chromatin-modifying enzymes to specific genomic loci, and sponging microRNAs (miRNAs) to regulate the expression of target genes. mdpi.com This functional versatility allows lncRNAs to play significant roles in gene regulation, cell differentiation, development, and maintaining metabolic homeostasis. researchgate.net Consequently, the dysregulation of lncRNAs is increasingly implicated in the pathogenesis of numerous human diseases, including cancer and metabolic disorders. researchgate.netnih.gov
Discovery, Molecular Structure, and Nuclear Localization of Metastasis-Associated Lung Adenocarcinoma Transcript 1 (MALAT1)
Metastasis-Associated Lung Adenocarcinoma Transcript 1 (MALAT1), also known as NEAT2 (Nuclear Enriched Abundant Transcript 2), was one of the first lncRNAs to be linked with human disease. fortunejournals.com It was discovered in 2003 during a screen for genes associated with metastasis in patients with early-stage non-small cell lung cancer (NSCLC). fortunejournals.comdovepress.com The study revealed that higher levels of MALAT1 expression were a strong predictor of poor patient survival and metastasis. fortunejournals.com
The MALAT1 gene is located on human chromosome 11q13 and produces a transcript that is over 8,000 nucleotides long. mdpi.com A distinguishing feature of MALAT1 is its remarkable evolutionary conservation across mammalian species, which is uncharacteristic for most lncRNAs and suggests a vital biological function. dovepress.com Unlike most RNA transcripts, the mature MALAT1 molecule is not polyadenylated at its 3' end. Instead, it possesses a unique triple-helical structure that protects it from degradation by exonucleases, contributing to its stability and high abundance in cells. researchgate.net MALAT1 is predominantly localized within the cell nucleus, specifically to subnuclear domains known as nuclear speckles, which are rich in factors for pre-mRNA splicing and transcription, positioning MALAT1 at a hub of gene regulation. mdpi.com
Pervasive Upregulation and Aberrant Expression of MALAT1 in Human Malignancies and Other Pathological Conditions
Since its initial discovery in lung cancer, the aberrant upregulation of MALAT1 has been documented in a wide array of human malignancies. mdpi.comfortunejournals.com Elevated levels of this lncRNA are consistently observed in cancers of the breast, liver, colon, pancreas, cervix, and in hematological malignancies like multiple myeloma. mdpi.commdpi.comspandidos-publications.com This overexpression is frequently correlated with hallmarks of cancer progression, including enhanced tumor cell proliferation, invasion, and metastasis. fortunejournals.comspandidos-publications.com
Beyond cancer, MALAT1 dysregulation is implicated in other pathological states. For instance, increased MALAT1 expression has been noted in chronic obstructive pulmonary disease (COPD), where it may contribute to the disease's pathogenesis. frontiersin.org It is also involved in metabolic disorders, with studies showing it promotes lipid accumulation and insulin (B600854) resistance. mdpi.com The consistent association of high MALAT1 levels with disease progression and poor prognosis across various conditions highlights its fundamental role in cellular homeostasis and pathology.
Table 1: Pathological Conditions Associated with Upregulated MALAT1 Expression
| Disease Category | Specific Condition | Key Findings |
| Human Malignancies | Non-Small Cell Lung Cancer (NSCLC) | Associated with metastasis and poor survival. fortunejournals.comaacrjournals.org |
| Hepatocellular Carcinoma | Promotes cancer cell growth. mdpi.com | |
| Breast Cancer | Linked to metastasis and epithelial-mesenchymal transition (EMT). mdpi.commdpi.com | |
| Colorectal Cancer | Gene amplification found in precancerous lesions. mdpi.comnih.gov | |
| Pancreatic Cancer | Enhances stem cell-like phenotypes. fortunejournals.com | |
| Glioblastoma | Associated with drug resistance. spandidos-publications.com | |
| Multiple Myeloma | Upregulated in patient bone marrow; promotes proliferation. spandidos-publications.com | |
| Cervical Cancer | Associated with poor prognosis and promotes invasion. mdpi.com | |
| Other Pathologies | Chronic Obstructive Pulmonary Disease (COPD) | Consistently upregulated in lung tissues of COPD patients. frontiersin.org |
| Metabolic Disorders (Obesity, Diabetes) | Promotes lipid accumulation and hyperglycemia-induced inflammation. mdpi.com |
Rationale for Pharmacological Intervention Targeting MALAT1 in Academic Research
The central role of MALAT1 in driving key aspects of cancer progression—such as cell proliferation, metastasis, and resistance to chemotherapy—makes it a compelling target for pharmacological intervention. fortunejournals.comspandidos-publications.com The rationale is straightforward: inhibiting the function or reducing the levels of this oncogenic lncRNA could suppress tumor growth and spread. In academic research, several strategies have been explored to achieve this. Antisense oligonucleotides (ASOs), which are short, synthetic strands of nucleic acid that can bind to a specific RNA and trigger its degradation, have been successfully used in preclinical models to inhibit MALAT1, resulting in reduced metastasis. fortunejournals.comaacrjournals.org
The discovery of the unique and functionally critical triple helix structure at the 3' end of MALAT1 opened a new avenue for therapeutic development. This structure is essential for the lncRNA's stability and function, making it an attractive "druggable" target. researchgate.netnih.gov This has spurred the search for small molecules that can specifically bind to this triple helix and disrupt MALAT1's function. One such molecule identified through these research efforts is MALAT1-IN-1 . nih.govmedchemexpress.com This compound, also referred to as compound 5 in initial screening studies, was discovered using a small molecule microarray strategy designed to identify chemotypes that bind to the MALAT1 triple helix. nih.govnih.govacs.org this compound was shown to be a potent and specific inhibitor that reduces the cellular levels of MALAT1 RNA. nih.govmedchemexpress.com It selectively modulates genes downstream of MALAT1 without affecting the structurally similar lncRNA NEAT1, demonstrating its specificity. nih.govmedchemexpress.com In a mammary tumor organoid model, this compound effectively reduced branching morphogenesis, a proxy for tumor growth and invasion. nih.govnih.gov The development of specific inhibitors like this compound provides powerful tools for academic research to further probe the biological functions of MALAT1 and validates it as a viable target for future therapeutic strategies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1-methylimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-22-18(15-7-9-16(23-2)10-8-15)13-21-19(22)20-12-14-5-4-6-17(11-14)24-3/h4-11,13H,12H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVOJBGSGIOMKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1NCC2=CC(=CC=C2)OC)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Malat1 in 1 As a Specific Pharmacological Inhibitor of Malat1
Molecular Identification and Initial Characterization of MALAT1-IN-1
This compound, also referred to as compound 5 in initial studies, was identified as a potent and specific inhibitor of MALAT1. medchemexpress.com Its discovery marked a significant step forward in the pharmacological targeting of lncRNAs, which have been traditionally challenging to inhibit with small molecules. The initial characterization of this compound demonstrated its ability to selectively target a triple helix structure encoded by the MALAT1 lncRNA. medchemexpress.com This interaction is key to its inhibitory function.
The MALAT1 gene, located on human chromosome 11q13.1, gives rise to a long, nuclear-retained transcript that is highly conserved across vertebrate species. nih.govnih.gov This transcript plays roles in regulating gene expression at both the transcriptional and post-transcriptional levels. nih.gov The unique three-dimensional structure of the MALAT1 3'-end, which includes a triple helix, is crucial for its stability and function. nih.govnih.gov this compound was specifically designed to recognize and bind to this structure, thereby disrupting the normal function of the MALAT1 lncRNA.
Quantitative Assessment of this compound Efficacy in Reducing MALAT1 Transcript Levels
Studies have quantitatively assessed the efficacy of this compound in reducing the levels of MALAT1 transcripts. For instance, treatment of a mammary cancer organoid model derived from MMTV-PyMT luminal B tumors in mice with this compound at a concentration of 1 μM for 7 days resulted in a reduction of Malat1 levels. medchemexpress.com This reduction in MALAT1 expression was accompanied by a decrease in mammary tumor organoid branching, indicating a functional consequence of the inhibitor's activity. medchemexpress.com
The inhibitory effect of this compound is dose-dependent. In the same MMTV-PyMT tumor organoid model, treatment with this compound at concentrations of 0.5 and 1 μM led to the inhibition of downstream targets of Malat1, such as krt16, and an increase in csn2. medchemexpress.com This demonstrates that this compound not only reduces MALAT1 levels but also modulates the expression of genes regulated by this lncRNA.
Table 1: Efficacy of this compound in a Mammary Cancer Organoid Model
| Treatment | Concentration | Duration | Effect on MALAT1 Levels | Effect on Downstream Genes |
| This compound | 1 μM | 7 days | Reduced | Inhibited krt16, increased csn2 |
| This compound | 0.5 μM | Not specified | Not specified | Inhibited krt16, increased csn2 |
Evaluation of this compound Specificity Towards MALAT1 Compared to Other lncRNAs (e.g., NEAT1)
A critical aspect of any pharmacological inhibitor is its specificity. This compound has been shown to be highly specific for MALAT1, with no significant effect on the expression of other lncRNAs, such as Nuclear Enriched Abundant Transcript 1 (NEAT1). medchemexpress.com NEAT1 is another abundant nuclear lncRNA that is often studied in conjunction with MALAT1 due to their proximity in the genome and their colocalization in nuclear speckles. nih.govnih.govnih.gov The ability of this compound to modulate MALAT1-downstream genes in a dose-dependent manner without affecting NEAT1 expression underscores its specificity. medchemexpress.com This specificity is crucial for attributing observed biological effects directly to the inhibition of MALAT1.
Comparative Analysis with Other MALAT1 Targeting Modalities
Several other modalities have been developed to target MALAT1, each with its own advantages and disadvantages. These include small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and CRISPR-based approaches.
siRNAs: Small interfering RNAs are commonly used to knock down gene expression. Studies have shown that siRNA-mediated knockdown of MALAT1 can inhibit cell proliferation, migration, and invasion in various cancer cell lines. dovepress.commdpi.com However, the effectiveness of siRNAs for nuclear-localized RNAs like MALAT1 can be variable, as the RNA-induced silencing complex (RISC) primarily functions in the cytoplasm. proquest.comresearchgate.net
Antisense Oligonucleotides (ASOs): ASOs are synthetic nucleic acid analogs that can bind to a target RNA and induce its degradation, typically through an RNase H-dependent mechanism. aacrjournals.org ASOs have proven to be a potent method for knocking down nuclear-retained lncRNAs like MALAT1. dovepress.comaacrjournals.org For example, the ASO FTX-001 has shown consistent and potent inhibition of MALAT1 RNA expression in human cancer cell lines and xenograft tumor models. aacrjournals.orgflamingotx.com ASOs are considered a highly effective modality for targeting nuclear RNAs. researchgate.netmednexus.org
CRISPR-based approaches: CRISPR interference (CRISPRi) is a technology that uses a catalytically dead Cas9 (dCas9) protein fused to a transcriptional repressor to block the transcription of a target gene. nih.gov While effective in reducing transcript levels, CRISPR-based methods can have off-target effects and may also be influenced by clonal variability. nih.gov
Table 2: Comparison of MALAT1 Targeting Modalities
| Modality | Mechanism of Action | Primary Cellular Target | Advantages | Disadvantages |
| This compound | Small molecule inhibition of MALAT1 triple helix | RNA | Specific, cell-permeable | Potential for off-target effects, requires structural target |
| siRNA | RNA interference (RISC-mediated cleavage) | RNA | Widely used, relatively easy to design | Less effective for nuclear RNAs, potential for off-target effects |
| ASO | RNase H-mediated degradation of RNA | RNA | Highly effective for nuclear RNAs, potent | Can have off-target effects, potential for immunogenicity |
| CRISPRi | Transcriptional repression | DNA | Highly specific targeting, long-term repression | Potential for off-target effects, clonal variability, permanent genomic alteration with some CRISPR systems |
Molecular Mechanisms of Malat1 in 1 Action Via Malat1 Modulation
Impact on Transcriptional and Post-Transcriptional Gene Regulation
MALAT1 is a key regulator of gene expression at both the transcriptional and post-transcriptional levels. nih.govmdpi.com By inhibiting MALAT1, MALAT1-IN-1 instigates a cascade of changes in the cellular transcriptome and the machinery governing gene regulation.
Global Transcriptomic Changes Induced by this compound Treatment
Treatment with this compound leads to significant alterations in the global transcriptomic landscape. Studies involving the knockdown of MALAT1, which mimics the effect of this compound, have revealed widespread changes in gene expression.
In a study on hepatocellular carcinoma (HCC) cells, MALAT1 knockdown resulted in 2,662 differentially expressed transcripts, with 1,195 being upregulated and 1,467 downregulated. nih.gov A significant portion of these affected transcripts are protein-coding genes. nih.govmdpi.com Time-resolved RNA sequencing following MALAT1 knockdown has shown that primary target genes are affected within 24 hours, while secondary, or incidental, targets emerge after 48 hours as transcriptional regulators themselves become differentially expressed. mdpi.com
Table 1: Impact of MALAT1 Knockdown on Gene Expression in Hepatocellular Carcinoma Cells
| Time Point | Differentially Expressed Transcripts | Upregulated Transcripts | Downregulated Transcripts |
|---|---|---|---|
| 24 hours | 399 | 124 | 275 |
| 48 hours | 2,662 | 1,195 | 1,467 |
Data sourced from studies on MALAT1 knockdown, which functionally mimics this compound treatment. nih.govmdpi.com
Notably, this compound has been shown to modulate MALAT1 downstream genes in a dose-dependent manner without affecting the expression of another abundant nuclear lncRNA, NEAT1. medchemexpress.com
Modulation of Gene Promoter Activity and Chromatin Accessibility by this compound
MALAT1 is known to associate with chromatin and influence its structure, thereby regulating gene expression. nih.gov Inhibition of MALAT1 with this compound can therefore modulate gene promoter activity and chromatin accessibility.
Studies have demonstrated that MALAT1 can be found at the promoter regions of actively transcribed genes. nih.gov For instance, MALAT1 can facilitate the binding of the transcription factor Sp1 to the promoter of target genes. spandidos-publications.com It has also been shown to interact with Polycomb 2 (Pc2) protein, leading to the relocation of growth control genes from a repressive to a permissive transcriptional environment. dovepress.com
Recent research has directly linked MALAT1 to changes in chromatin accessibility. Knockdown of MALAT1 leads to alterations in the accessibility of numerous genomic loci. mdpi.com Specifically, the loss of MALAT1 was found to cause a significant decrease in chromatin accessibility downstream of the NR4A1 gene, which was associated with its downregulation. mdpi.combiorxiv.org This suggests that MALAT1, and by extension its inhibitor this compound, can fine-tune gene expression by modulating the accessibility of regulatory elements. mdpi.combiorxiv.org
Effects on Serine/Arginine-Rich Splicing Factor (SRSF) Activity and Alternative Splicing Patterns
A well-established function of MALAT1 is its role in regulating alternative splicing by modulating the activity of serine/arginine-rich splicing factors (SRSFs). spandidos-publications.comresearchgate.netnih.gov MALAT1 is localized in nuclear speckles, which are storage and assembly sites for splicing factors. nih.govresearchgate.net
MALAT1 interacts with several SRSF proteins, including SRSF1, SRSF2, and SRSF3. dovepress.comnih.govaustinpublishinggroup.com It influences the distribution of these factors within nuclear speckles and regulates their phosphorylation status. dovepress.comresearchgate.netaustinpublishinggroup.com Depletion of MALAT1 affects the speckle distribution and phosphorylation of SR proteins, which in turn alters the alternative splicing of a set of pre-mRNAs. dovepress.comresearchgate.netnih.gov For example, in hepatocellular carcinoma, MALAT1 promotes the expression of the oncogenic splicing factor SRSF1, leading to the production of anti-apoptotic splicing isoforms. dovepress.com
By inhibiting MALAT1, this compound is expected to disrupt these interactions, leading to changes in SRSF activity and consequently altering alternative splicing patterns of numerous genes. This can affect the production of different protein isoforms, impacting various cellular functions. researchgate.net
Influence on Nuclear Speckle Dynamics and Sub-nuclear Localization of RNA-Binding Proteins
MALAT1 is a key component of nuclear speckles, dynamic subnuclear structures enriched with pre-mRNA splicing factors. nih.govembopress.orgmdpi.com While MALAT1 itself is not required for the formation of nuclear speckles, its presence influences their composition and the localization of associated RNA-binding proteins (RBPs). researchgate.netresearchgate.net
During certain viral infections, such as with Kaposi's sarcoma-associated herpesvirus (KSHV), nuclear speckles become larger and fewer, and MALAT1 becomes dispersed in the nucleoplasm. mdpi.com By targeting MALAT1, this compound could potentially influence the dynamic behavior of nuclear speckles and the sub-nuclear localization of various RBPs, thereby affecting their regulatory functions.
Disruption of the Competitive Endogenous RNA (ceRNA) Mechanism by this compound
MALAT1 can function as a competitive endogenous RNA (ceRNA), also known as a "miRNA sponge." mdpi.comimrpress.com This mechanism involves MALAT1 binding to and sequestering microRNAs (miRNAs), thereby preventing them from binding to their target messenger RNAs (mRNAs).
Alteration of MALAT1's MicroRNA (miRNA) Sponging Capacity
By acting as a ceRNA, MALAT1 can effectively upregulate the expression of genes that are targeted by the miRNAs it sponges. mdpi.comspandidos-publications.com Numerous studies have identified various miRNAs that are sponged by MALAT1, leading to the promotion of cancer cell proliferation, migration, and drug resistance. mdpi.comfortunejournals.comfrontiersin.orgnih.gov
For example, MALAT1 has been shown to sponge:
miR-124 , leading to increased expression of its target genes. mdpi.comfortunejournals.com
miR-200a-3p , which in turn affects the expression of PD-L1. nih.gov
miR-1-3p , impacting the expression of CORO1C. spandidos-publications.com
miR-145 , influencing the levels of KLF4. nih.gov
The inhibition of MALAT1 by this compound would disrupt this sponging activity. This would lead to an increase in the availability of these miRNAs to bind to their respective mRNA targets, resulting in their translational repression or degradation. Consequently, the expression of genes normally kept in check by these miRNAs would be downregulated, contributing to the therapeutic effects of this compound.
Restoration of miRNA Regulatory Functions on Downstream Messenger RNA (mRNA) Targets
The long non-coding RNA, Metastasis-Associated Lung Adenocarcinoma Transcript 1 (MALAT1), functions as a competing endogenous RNA (ceRNA). oncotarget.comdovepress.comarchivesofmedicalscience.com In this capacity, it acts like a molecular "sponge," binding to microRNAs (miRNAs) and sequestering them, which prevents these miRNAs from regulating their natural mRNA targets. dovepress.comarchivesofmedicalscience.comjogcr.com This sponging action leads to increased expression of the target genes, which are often involved in cell proliferation, survival, and metastasis. dovepress.comfrontiersin.orgmdpi.com The inhibition of MALAT1 by compounds like this compound disrupts this interaction. By binding to MALAT1, this compound effectively liberates the sequestered miRNAs. Once freed, these miRNAs can resume their canonical function: binding to the 3'-untranslated regions (3'-UTRs) of their target mRNAs. dovepress.com This binding event typically leads to mRNA degradation or translational repression, thereby restoring the natural downregulation of these target genes. dovepress.com This mechanism effectively reverses the oncogenic effects driven by the MALAT1-mediated sequestration of tumor-suppressive miRNAs.
Elucidation of Specific miRNA-MALAT1-IN-1 Regulatory Axes in Cellular Models
Research in various cellular models has identified several specific regulatory axes involving MALAT1, miRNAs, and their downstream targets that are influenced by MALAT1 inhibition. These axes highlight the diverse roles of MALAT1 in different cancer types. For instance, in gallbladder cancer, MALAT1 sponges miR-206 and miR-363-3p. dovepress.com In breast cancer, it has been shown to regulate the epithelial-to-mesenchymal transition (EMT) by competitively binding to miR-204, thereby affecting its target, ZEB2. dovepress.com Similarly, in retinoblastoma, MALAT1-induced tumor growth is partly mediated through the inhibition of miR-124, which leads to the upregulation of Slug, a component of the MAPK/ERK pathway. dovepress.com The inhibition of MALAT1 by this compound is expected to disrupt these interactions, releasing the miRNAs to suppress their respective oncogenic targets.
Below is a table summarizing key miRNA-MALAT1 regulatory axes identified in various cancer cell models.
| Cellular Model | Sequestered miRNA | Downstream mRNA Target(s) | Consequence of MALAT1 Activity | Reference |
| Breast Cancer | miR-1 | CDC42 | Increased migration and invasion | dovepress.com |
| Breast Cancer | miR-204 | ZEB2 | Regulation of EMT | dovepress.com |
| Gallbladder Cancer | miR-206 | - | Promotes development | dovepress.com |
| Gallbladder Cancer | miR-363-3p | MCL-1 | Regulates MCL-1 expression | dovepress.com |
| Retinoblastoma | miR-124 | Slug | Activation of MAPK/ERK pathway | dovepress.com |
| Human Umbilical Vein Endothelial Cells | miR-320a | FOXM1 | Promotes endothelial cell proliferation and angiogenesis | dovepress.comarchivesofmedicalscience.com |
| Malignant Melanoma | miR-22 | MMP14, Snail | Promotes proliferation, invasion, and migration | oncotarget.com |
| Endometrial Carcinoma | miR-200c | - | Involved in cell migration, invasion, and tumor growth | dovepress.com |
Perturbation of Cellular Signaling Pathways by this compound
The inhibition of MALAT1 by this compound leads to significant disruptions in major cellular signaling pathways that are crucial for cancer progression. dovepress.com By modulating miRNA availability and potentially through other mechanisms, this compound indirectly influences the activity of these cascades, affecting cell proliferation, survival, and inflammatory responses. dovepress.commednexus.org
Regulation of the Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Cascade
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its activity is frequently enhanced in cancer. spandidos-publications.com The lncRNA MALAT1 has been shown to activate this pathway. For example, in osteosarcoma, downregulation of MALAT1 suppressed both cell proliferation and the phosphorylation of key pathway molecules PI3Kp85α and Akt. dovepress.com In gastric cancer, MALAT1 overexpression was found to promote the phosphorylation of PI3K and Akt, thereby activating the pathway. nih.gov In oral squamous cell carcinoma, MALAT1 overexpression induced cisplatin (B142131) resistance partly through the activation of the PI3K/Akt/m-TOR signaling pathway. dovepress.com The inhibition of MALAT1 by this compound is therefore expected to decrease the phosphorylation levels of PI3K and Akt, leading to the downregulation of this pro-survival pathway. dovepress.comnih.gov This can occur through various mechanisms, including the release of miRNAs like miR-101-3p, which block the MALAT1-induced activation of the PI3K/Akt pathway. spandidos-publications.com
Modulation of Wnt/β-catenin Pathway Components and Activity
The Wnt/β-catenin signaling pathway plays a fundamental role in development and is often aberrantly activated in cancer, promoting cell proliferation and metastasis. mdpi.com MALAT1 is a known activator of this pathway. mdpi.comfrontiersin.org It can promote the nuclear translocation of β-catenin, a key effector of the pathway. mednexus.orgnih.gov For instance, in oral tongue squamous cells, MALAT1 overexpression inhibited apoptosis by inducing nuclear β-catenin. dovepress.com Conversely, inhibiting MALAT1 in deep vein thrombosis models suppressed the activity of the Wnt/β-catenin pathway. spandidos-publications.com In ovarian cancer, downregulation of MALAT1 inhibited cell proliferation and migration by restraining the activation of the Wnt/β-catenin signaling pathway. europeanreview.org Therefore, treatment with this compound would be anticipated to inhibit Wnt/β-catenin signaling by preventing the nuclear accumulation of β-catenin and subsequently reducing the expression of its target genes. nih.govelifesciences.org
Influence on the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway
The MAPK/ERK pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. spandidos-publications.com MALAT1 is generally considered an upstream regulator of this pathway. dovepress.com In several cancer models, including retinoblastoma and gallbladder cancer, MALAT1 promotes tumor growth and metastasis by activating the MAPK/ERK pathway. dovepress.comnih.gov This activation often involves increasing the phosphorylation of key components like MEK and ERK. nih.gov However, in some contexts, such as glioma, MALAT1 may have a tumor-suppressive function through the inactivation of MAPK signaling. nih.gov Inhibition of MALAT1 with this compound has been shown to impair cell growth and can decrease the expression of pathway components like BRAF. nih.gov In photo-aged fibroblasts, silencing MALAT1 inhibited UVB-induced ERK phosphorylation, suggesting that MALAT1 participates in cellular stress responses via this pathway. spandidos-publications.com
Impact on Nuclear Factor-κB (NF-κB) Pathway Activation and Inflammatory Responses
The NF-κB pathway is a master regulator of inflammation and is also implicated in cancer development and progression. frontiersin.org MALAT1 has a complex and sometimes contradictory role in regulating this pathway. In some contexts, MALAT1 interacts with NF-κB in the nucleus, inhibiting its binding to inflammatory cytokine gene promoters and thus reducing inflammation. dovepress.com Conversely, other studies show that MALAT1 can promote inflammatory activity by interacting with the NF-κB signaling pathway. bjid.org.brresearchgate.net For example, in macrophages, MALAT1 can enhance NF-κB activation by sponging specific miRNAs, such as miR-330-5p. researchgate.netmdpi.com In models of Mycoplasma pneumoniae infection, MALAT1 knockdown was shown to inhibit the phosphorylation of the NF-κB subunit p65, reducing the inflammatory response. frontiersin.org Therefore, the impact of this compound on the NF-κB pathway is likely to be context-dependent, but it holds the potential to modulate inflammatory responses by interfering with MALAT1's interaction with NF-κB pathway components. mdpi.com
Effects on Other Oncogenic and Disease-Associated Signaling Pathways (e.g., mTOR, p53, Hippo-YAP)
The long non-coding RNA, MALAT1, is implicated in the regulation of several critical signaling pathways involved in cancer and other diseases. dovepress.com Its influence extends to pathways such as the PI3K/Akt/mTOR, p53, and Hippo-YAP signaling cascades. mednexus.orgnih.gov Consequently, chemical modulation of MALAT1 by inhibitors like this compound can have significant downstream effects on these pathways.
mTOR Pathway: MALAT1 has been shown to activate the mTOR pathway. dovepress.com In non-small cell lung cancer, MALAT1 promotes migration and invasion by targeting miR-206 and subsequently activating the Akt/mTOR signaling pathway. nih.gov This suggests that inhibition of MALAT1 could potentially lead to the downregulation of this pathway.
p53 Pathway: The interplay between MALAT1 and the tumor suppressor p53 is complex. In some contexts, MALAT1 depletion has been shown to activate p53 signaling. nih.gov Specifically, MALAT1 can regulate p53 activity through its interaction with DBC1 (deleted in breast cancer 1), which in turn affects the deacetylase activity of SIRT1 on p53. fortunejournals.com This leads to increased cell proliferation and inhibition of apoptosis. fortunejournals.com Therefore, a MALAT1 inhibitor could potentially restore p53's tumor-suppressive functions.
Hippo-YAP Pathway: MALAT1 is a known regulator of the Hippo-YAP signaling pathway. nih.govspandidos-publications.com It can promote the proliferation and invasion of cancer cells by modulating this pathway. nih.govnih.gov For instance, in pancreatic cancer, silencing of MALAT1 inhibits the Hippo/YAP signaling pathway. spandidos-publications.com MALAT1 can also interact with YAP to activate AKT, which enhances DNA repair and tolerance to radiotherapy in tumor cells. frontiersin.org In multiple myeloma, MALAT1 interference can inhibit cell adhesion by affecting the Hippo/YAP signaling pathway. mdpi.com
| Signaling Pathway | Effect of MALAT1 | Potential Effect of this compound | Associated Cellular Processes |
|---|---|---|---|
| mTOR | Activation dovepress.comnih.gov | Inhibition | Cell growth, proliferation, survival |
| p53 | Inhibition of activity fortunejournals.com | Activation | Tumor suppression, apoptosis, cell cycle arrest |
| Hippo-YAP | Activation nih.govnih.govspandidos-publications.com | Inhibition | Cell proliferation, invasion, DNA repair |
Interference with MALAT1-Protein Interactions by this compound
MALAT1 exerts many of its functions by interacting with a host of proteins, including splicing factors, epigenetic regulators, and transcription factors. fortunejournals.com this compound, by modulating MALAT1, can interfere with these crucial interactions.
Disruption of MALAT1 Binding to Splicing Factors (e.g., SFPQ, SF2/ASF, RNPS1)
MALAT1 is known to interact with several serine/arginine-rich (SR) splicing factors and regulate alternative splicing. dovepress.comresearchgate.net
SFPQ (Splicing Factor Proline and Glutamine Rich): In colorectal cancer, MALAT1 can competitively bind to SFPQ, releasing it from the SFPQ/PTBP2 complex. spandidos-publications.comspandidos-publications.com This contributes to the pro-oncogenic function of MALAT1. spandidos-publications.com
SF2/ASF (Splicing Factor 2/Alternative Splicing Factor, also known as SRSF1): In gastric cancer, MALAT1 promotes cell proliferation by recruiting SF2/ASF. spandidos-publications.comnih.gov Depletion of MALAT1 affects the nuclear distribution and expression of SF2/ASF. nih.gov
RNPS1 (RNA-Binding Protein with Serine-Rich Domain 1): MALAT1 colocalizes with RNPS1 in nuclear speckles, and this interaction is thought to regulate alternative splicing. acs.orgnih.gov The depletion of RNPS1 has been shown to disrupt the localization of MALAT1. acs.org
By altering MALAT1's structure or availability, this compound could disrupt these interactions, thereby affecting pre-mRNA splicing and downstream gene expression.
Alteration of MALAT1 Association with Epigenetic Regulators (e.g., EZH2, SUZ12, CBX4)
MALAT1 plays a role in epigenetic regulation by interacting with components of the Polycomb Repressive Complex 2 (PRC2), such as EZH2 and SUZ12, and PRC1 component CBX4. mdpi.comnih.govahajournals.orgnih.gov
EZH2 (Enhancer of Zeste Homolog 2): MALAT1 interacts with EZH2, a histone methyltransferase, to regulate gene expression. mdpi.complos.orgaacrjournals.org In renal cell carcinoma, this interaction promotes aggressive tumor behavior. plos.org In colorectal cancer, the association between MALAT1 and EZH2 suppresses E-cadherin expression. aacrjournals.org
SUZ12 (Suppressor of Zeste 12 Homolog): MALAT1 also associates with SUZ12, another core component of the PRC2 complex. mdpi.comaacrjournals.org In bladder cancer, this interaction is induced by TGF-β and leads to the repression of E-cadherin. aacrjournals.org RNA immunoprecipitation analysis has confirmed the direct binding of MALAT1 with both EZH2 and SUZ12 in T and NK cell lymphoma. nih.gov
CBX4 (Chromobox Homolog 4): MALAT1 has been shown to interact with the unmethylated form of CBX4, a component of the PRC1 complex. ahajournals.orgnih.gov This interaction influences the localization of growth-control genes. nih.govnih.gov
Interference with these interactions by this compound could alter the epigenetic landscape of cells, leading to changes in gene expression patterns.
Modulation of Transcription Factor Activity and Subcellular Localization (e.g., CREB, Sp1, Sp3, Sp4, Slug)
MALAT1 can modulate the activity and localization of various transcription factors, thereby influencing gene expression programs.
CREB (cAMP Response Element-Binding Protein): MALAT1 has been found to interact with CREB. embopress.org In the context of retinal neurodegeneration, MALAT1/CREB signaling is involved in regulating the viability and proliferation of retinal cells. embopress.org Furthermore, in multiple myeloma, MALAT1 can promote cell proliferation by activating CREB. mednexus.org A study on brain microvascular endothelial cells suggests that the protective effects of polydatin (B1678980) are mediated through a C/EBPβ/MALAT1/CREB/PGC-1α/PPARγ pathway. nih.gov
Sp1, Sp3, and Sp4: The expression of MALAT1 is regulated by Specificity proteins (Sp) Sp1, Sp3, and Sp4. plos.orgtamu.edu Knockdown of these transcription factors leads to a decrease in MALAT1 expression. plos.org Conversely, MALAT1 can interact with Sp1 to activate the LTBP3 gene in multiple myeloma. fortunejournals.com
Slug: MALAT1 can regulate the expression of the transcription factor Slug. In nasopharyngeal carcinoma, MALAT1 acts as a competitive endogenous RNA (ceRNA) to increase Slug levels by sponging miRNA-1. nih.gov This promotes cancer stem cell activity and radioresistance. nih.gov
By modulating MALAT1, this compound could indirectly influence the activity of these transcription factors, affecting a wide range of cellular processes.
| Interacting Protein | Protein Class | Role of Interaction with MALAT1 | Potential Consequence of Disruption by this compound |
|---|---|---|---|
| SFPQ | Splicing Factor | Release from SFPQ/PTBP2 complex, promoting oncogenesis spandidos-publications.comspandidos-publications.com | Inhibition of pro-oncogenic function |
| SF2/ASF (SRSF1) | Splicing Factor | Recruitment to promote cell proliferation spandidos-publications.comnih.gov | Inhibition of cell proliferation |
| RNPS1 | Splicing Factor | Regulation of alternative splicing and MALAT1 localization acs.orgnih.gov | Alteration of splicing patterns |
| EZH2 | Epigenetic Regulator (PRC2) | Gene silencing, promotion of aggressive tumor behavior plos.orgaacrjournals.org | Reactivation of tumor suppressor genes |
| SUZ12 | Epigenetic Regulator (PRC2) | Repression of E-cadherin expression aacrjournals.org | Restoration of E-cadherin expression |
| CBX4 | Epigenetic Regulator (PRC1) | Regulation of growth-control gene localization ahajournals.orgnih.gov | Dysregulation of growth control |
| CREB | Transcription Factor | Regulation of cell viability and proliferation mednexus.orgembopress.org | Inhibition of cell survival and growth |
| Sp1, Sp3, Sp4 | Transcription Factor | Regulation of MALAT1 expression plos.orgtamu.edu | Downregulation of MALAT1 levels |
| Slug | Transcription Factor | Increased expression, promoting cancer stem cell activity nih.gov | Suppression of stemness and radioresistance |
Therapeutic Research Applications of Malat1 in 1 in Disease Models
Cancer Research Applications
Metastasis-associated lung adenocarcinoma transcript 1 (MALAT1) is a long non-coding RNA that has been identified as a key regulator in the development and progression of various cancers. mdpi.comnih.gov Its inhibitor, MALAT1-IN-1, has emerged as a significant compound in therapeutic research, demonstrating potential in curbing cancerous behaviors across different models.
Efficacy of this compound in Suppressing Tumorigenesis and Tumor Growth in Preclinical Models
Preclinical studies have highlighted the potential of targeting MALAT1 to suppress tumor formation and growth. In a mouse xenograft model of lung cancer, the use of antisense oligonucleotides to block MALAT1 resulted in a significant reduction in the formation of tumor nodules. aacrjournals.org Specifically, lung cancer cells deficient in MALAT1 showed an 80-90% decrease in lung metastasis compared to their wild-type counterparts. fortunejournals.com Another study utilizing a xenograft model confirmed that silencing MALAT1 inhibits the tumorigenesis of osteosarcoma cells. dovepress.com
In a humanized murine model of multiple myeloma, antisense oligonucleotides targeting MALAT1 demonstrated significant anti-tumor activity, leading to a reduction in tumor burden. mednexus.org Furthermore, in breast cancer models, both genetic and pharmacological inhibition of MALAT1, such as with FTX-001 (a potential clinical oncogenic lncRNA inhibitor), led to a reduction in tumor growth and metastasis. flamingotx.comnih.gov In vivo studies with antisense oligonucleotides targeting MALAT1 in lung cancer models also showed a drastic reduction in metastasis formation. aacrjournals.org A study on African American lung cancer models showed that targeting MALAT1 with antisense oligonucleotides led to a significant reduction in tumor volume in mice. medrxiv.org
Research on hepatocellular carcinoma has also shown that targeting MALAT1 with lentiviral shRNA reduced tumor growth in xenograft models. nih.gov In a mouse model of mammary cancer, this compound was shown to reduce MALAT1 levels and inhibit the branching of mammary tumor organoids. medchemexpress.com
Interactive Table: Efficacy of MALAT1 Inhibition in Preclinical Cancer Models
| Cancer Type | Model | Intervention | Key Findings | Reference(s) |
| Lung Cancer | Mouse Xenograft | MALAT1 Antisense Oligonucleotides | Drastic reduction in metastasis formation | aacrjournals.org |
| Lung Cancer | Nude Mice (A549 cells) | MALAT1 deficiency | 80-90% less lung metastasis | fortunejournals.com |
| Osteosarcoma | Xenograft Model | MALAT1 silencing | Inhibition of tumorigenesis | dovepress.com |
| Multiple Myeloma | Humanized Murine Model | MALAT1 Antisense Oligonucleotides | Significant anti-tumor activity, reduced tumor burden | mednexus.org |
| Breast Cancer | MMTV-PyMT Model | Genetic/Pharmacological Inhibition (FTX-001) | Slower tumor growth, reduced metastasis | flamingotx.comnih.gov |
| Lung Cancer | Xenograft Mouse Model | MALAT1 Antisense Oligonucleotides | Significant reduction in tumor volume | medrxiv.org |
| Hepatocellular Carcinoma | Xenograft Model | Lentiviral shRNA | Reduced tumor growth | nih.gov |
| Mammary Cancer | Organoid Model | This compound | Reduced MALAT1 levels, inhibited tumor organoid branching | medchemexpress.com |
Inhibition of Cancer Cell Proliferation and Viability by this compound
The inhibition of MALAT1 has been shown to significantly impede the proliferation and viability of cancer cells across various cancer types. In breast cancer, inhibiting MALAT1 suppressed cell proliferation. fortunejournals.com Similarly, in bladder cancer, silencing MALAT1 inhibited cell growth. nih.gov Studies on cervical cancer have also demonstrated that inhibiting MALAT1 expression can reduce the formation of cancer clones. fortunejournals.com
In esophageal squamous cell carcinoma, MALAT1 knockdown was found to reduce cell proliferation. spandidos-publications.com For gastric cancer, silencing MALAT1 inhibited cell proliferation. fortunejournals.com In hematological malignancies, suppression of MALAT1 has been shown to inhibit the proliferation of cancer cells. mednexus.org Furthermore, in lung cancer cells, knockdown of MALAT1 suppressed proliferation. mdpi.com In ovarian cancer cells, knockdown of MALAT1 inhibited cell proliferation. plos.org Research on pancreatic cancer has shown that reducing MALAT1 expression can inhibit tumor cell proliferation. fortunejournals.com
Induction of Apoptosis and Cell Cycle Arrest in Malignant Cells by this compound
Targeting MALAT1 has been demonstrated to induce programmed cell death (apoptosis) and halt the cell cycle in malignant cells. In breast cancer, the inhibition of MALAT1 was found to induce apoptosis and cause cell cycle arrest. fortunejournals.com Similarly, in bladder cancer, silencing MALAT1 led to apoptosis. nih.gov In cervical cancer, inhibiting MALAT1 expression increased apoptosis and caused cell cycle arrest in the G2/M phase. fortunejournals.com
In esophageal squamous cell carcinoma, MALAT1 knockdown was shown to increase apoptosis and lead to cell cycle arrest at the G2/M phase. spandidos-publications.com For gastric cancer, silencing MALAT1 promoted apoptosis and caused cell cycle arrest at the G0/G1 phase. fortunejournals.com In hematological malignancies, MALAT1 suppression has been shown to induce apoptosis in cancer cells. mednexus.org Research on osteosarcoma has shown that inhibiting MALAT1 expression can induce apoptosis and cell cycle arrest. fortunejournals.com In ovarian cancer, knockdown of MALAT1 led to G0/G1 cell cycle arrest and apoptosis. plos.org Pancreatic cancer studies revealed that downregulation of MALAT1 can promote apoptosis and induce G2/M arrest. fortunejournals.com
Interactive Table: Effects of MALAT1 Inhibition on Apoptosis and Cell Cycle
| Cancer Type | Effect on Apoptosis | Effect on Cell Cycle | Reference(s) |
| Breast Cancer | Induced | Arrest | fortunejournals.com |
| Bladder Cancer | Induced | - | nih.gov |
| Cervical Cancer | Increased | G2/M Arrest | fortunejournals.com |
| Esophageal Squamous Cell Carcinoma | Increased | G2/M Arrest | spandidos-publications.com |
| Gastric Cancer | Promoted | G0/G1 Arrest | fortunejournals.com |
| Hematological Malignancies | Induced | - | mednexus.org |
| Osteosarcoma | Induced | Arrest | fortunejournals.com |
| Ovarian Cancer | Induced | G0/G1 Arrest | plos.org |
| Pancreatic Cancer | Promoted | G2/M Arrest | fortunejournals.com |
Abrogation of Cancer Cell Migration and Invasion Capabilities
A key aspect of cancer progression is the ability of cells to migrate and invade surrounding tissues. Inhibition of MALAT1 has shown significant promise in disrupting these processes. In breast cancer, inhibiting MALAT1 suppressed cell migration and invasion. fortunejournals.com Similarly, in bladder cancer, MALAT1 silencing inhibited cell migration. fortunejournals.com In cervical cancer, silencing MALAT1 was found to reduce the migration and invasion of cancer cells. fortunejournals.com
Studies on esophageal squamous cell carcinoma have shown that MALAT1 knockdown inhibits migration and invasion. spandidos-publications.com In gallbladder cancer, MALAT1 knockdown can inhibit the migration and invasion of cancer cells. fortunejournals.com For gastric cancer, silencing MALAT1 has been shown to inhibit cell migration and invasion. fortunejournals.com In hematological malignancies, MALAT1 suppression has been shown to inhibit the migration of cancer cells. mednexus.org Research on lung cancer cells has demonstrated that MALAT1-deficient cells are impaired in migration. aacrjournals.orgresearchgate.net Ovarian cancer studies have shown that knockdown of MALAT1 expression in OVCAR3 cells inhibited cell migration and invasion. plos.org In pancreatic cancer, reducing MALAT1 expression can inhibit the migration and invasion of tumor cells. fortunejournals.com
Reversal of Epithelial-Mesenchymal Transition (EMT) Phenotypes
Epithelial-mesenchymal transition (EMT) is a process by which epithelial cells lose their characteristics and gain mesenchymal properties, which is crucial for cancer metastasis. nih.gov Targeting MALAT1 has been shown to reverse EMT in various cancer models.
In bladder cancer, silencing MALAT1 was found to increase the expression of the epithelial marker E-cadherin while reducing the levels of mesenchymal markers ZEB1, ZEB2, and Slug, suggesting an inhibition of EMT. fortunejournals.com In cervical cancer, knockdown of MALAT1 attenuated EMT by upregulating epithelial markers like E-cadherin and ZO-1, and downregulating mesenchymal markers such as β-catenin and vimentin (B1176767). dovepress.com
Studies on gastric cancer have shown that MALAT1 silencing reverses the EMT process by upregulating E-cadherin and downregulating vimentin. nih.govmdpi.com In lung cancer, it has been observed that MALAT1 can induce EMT. physiology.org Research on colorectal cancer demonstrated that knockdown of MALAT1 partially reversed the EMT phenotype in oxymatrine-resistant cells by promoting E-cadherin and suppressing vimentin expression. spandidos-publications.com Furthermore, silencing of MALAT1 in cutaneous T-cell lymphoma resulted in the reversal of EMT. frontiersin.org
Overcoming Drug Resistance Mechanisms (e.g., Chemotherapy, Tyrosine Kinase Inhibitors)
Drug resistance is a major obstacle in cancer therapy. Emerging evidence suggests that inhibiting MALAT1 can help overcome resistance to various treatments. In glioblastoma, knockdown of MALAT1 enhanced the sensitivity of multi-resistant cells to temozolomide. mdpi.com
In lung adenocarcinoma, MALAT1 expression was found to be higher in gefitinib-resistant cells, and its knockdown significantly decreased resistance to this EGFR-TKI. mdpi.com Another study on non-small cell lung cancer (NSCLC) showed that MALAT1 was upregulated in cisplatin-resistant A549 cells and that its inhibition could reduce drug resistance. frontiersin.org It has also been reported that MALAT1 overexpression can lead to resistance to EGFR-TKIs in NSCLC through the MALAT-1/miR-125/Rab25 axis. nih.govnih.gov Furthermore, MALAT1 has been implicated in resistance to oxaliplatin (B1677828) in colorectal cancer. mdpi.com
Modulation of Tumor Angiogenesis and Vasculogenic Mimicry
The long non-coding RNA MALAT1 (Metastasis-associated lung adenocarcinoma transcript 1) is a significant factor in tumor progression, partly through its influence on the formation of new blood vessels (angiogenesis) and vasculogenic mimicry (VM). dovepress.comfrontiersin.org VM is a process where aggressive tumor cells form vessel-like structures themselves, contributing to tumor nourishment and metastasis. frontiersin.org
Research has shown that MALAT1 promotes both angiogenesis and VM. In gastric cancer, for instance, MALAT1 facilitates these processes by influencing the VE-cadherin/β-catenin complex and the ERK/MMP and FAK/paxillin signaling pathways. dovepress.comspandidos-publications.com This leads to increased tumor growth and spread. dovepress.com Similarly, in osteosarcoma, high levels of MALAT1 expression are linked to an enhanced pro-angiogenic effect by increasing the expression of factors like VEGF-A and FGF2 through the mTOR/HIF-1α pathway. ijbs.com The inhibition of MALAT1 has been observed to reduce the proliferation, migration, and tube formation ability of vascular endothelial cells. ijbs.com
Studies using MALAT1 inhibitors or silencing its expression have demonstrated a reduction in these pro-tumorigenic processes. For example, knockdown of MALAT1 can inhibit the proliferation of human umbilical vein endothelial cells (HUVECs). dovepress.com In various endothelial cells, inhibiting MALAT1 expression led to a decrease in S-phase cells and the expression of cyclins, while increasing the expression of cell cycle inhibitors. dovepress.com These findings underscore the potential of targeting MALAT1 to disrupt the blood supply and growth of tumors.
| Cancer Type | Key Findings on MALAT1's Role in Angiogenesis and VM | Signaling Pathways Implicated |
| Gastric Cancer | Promotes tumorigenicity and metastasis by regulating VM and angiogenesis. dovepress.comspandidos-publications.com | VE-cadherin/β-catenin complex, ERK/MMP, FAK/paxillin. dovepress.comspandidos-publications.com |
| Osteosarcoma | High expression enhances pro-angiogenic effects by upregulating VEGF-A and FGF2. ijbs.com | mTOR/HIF-1α. ijbs.com |
| General Endothelial Cells | Inhibition of MALAT1 decreases proliferation and S-phase entry while increasing cell cycle inhibitors. dovepress.com | Not specified. |
Restoration of Anti-Tumor Immune Responses and Modulation of the Tumor Microenvironment (e.g., MDSCs, PD-L1)
MALAT1 plays a crucial role in cancer cells' ability to evade the immune system by shaping the tumor microenvironment (TME). mdpi.com It has been shown to exert an immunosuppressive effect by regulating various molecules within the TME. mdpi.com
One key aspect of this is MALAT1's influence on myeloid-derived suppressor cells (MDSCs), which are known to suppress anti-tumor immune responses. mdpi.comfrontiersin.org Research indicates that MALAT1 negatively regulates MDSCs. mdpi.com Knockdown of MALAT1 has been shown to decrease the frequency of immunosuppressive MDSCs in the TME. nih.govaacrjournals.org In preclinical models of triple-negative breast cancer (TNBC), inhibiting MALAT1 led to a decrease in MDSCs and immunosuppressive tumor-associated macrophages (TAMs). mdpi.comaacrjournals.org This was accompanied by a decrease in the secretion of immunosuppressive cytokines and chemokines. nih.gov
Furthermore, MALAT1 is implicated in the regulation of immune checkpoint molecules like programmed death-ligand 1 (PD-L1). mdpi.comresearchgate.net In TNBC models, knocking down MALAT1 resulted in the repression of PD-L1. mdpi.com In pancreatic cancer, MALAT1 has been found to be involved in the METTL3-mediated promotion of PD-L1 expression. nih.gov LncRNAs like MALAT1 can act as competing endogenous RNAs (ceRNAs), sponging microRNAs that would otherwise target and suppress PD-L1 mRNA. bmbreports.org This suggests that inhibiting MALAT1 could potentially restore anti-tumor T-cell activity by reducing PD-L1 expression.
Studies have also shown that targeting MALAT1 can lead to an increase in cytotoxic CD8+ T cells within the tumor, further bolstering the anti-tumor immune response. aacrjournals.org In lung adenocarcinoma models, MALAT1 overexpression was found to reprogram the TME to an inflammatory and pro-metastatic state by activating Ccl2 signaling. biorxiv.org
| Immune Cell/Molecule | Effect of MALAT1 Inhibition/Knockdown | Cancer Model |
| MDSCs | Decreased frequency and immunosuppressive function. mdpi.comnih.govaacrjournals.org | Triple-Negative Breast Cancer, Lung Cancer. mdpi.comnih.govaacrjournals.org |
| TAMs | Decrease in immunosuppressive TAMs. aacrjournals.org | Triple-Negative Breast Cancer. aacrjournals.org |
| PD-L1 | Repression of expression. mdpi.comnih.gov | Triple-Negative Breast Cancer, Pancreatic Cancer. mdpi.comnih.gov |
| CD8+ T cells | Increased infiltration. aacrjournals.org | Triple-Negative Breast Cancer. aacrjournals.org |
Efficacy of this compound in Specific Cancer Types
The therapeutic potential of targeting MALAT1 has been investigated across a range of specific cancer types, revealing its broad involvement in cancer progression.
Lung Cancer: MALAT1 was first identified in non-small cell lung cancer (NSCLC) as a predictor of metastasis and survival. dovepress.com Overexpression of MALAT1 in NSCLC is associated with aggressive tumor behavior and poor prognosis. nih.gov It promotes proliferation, invasion, and metastasis. nih.gov Studies have shown that MALAT1 knockdown can increase the sensitivity of lung cancer cells to cisplatin (B142131). dovepress.com In African American populations with lung cancer, elevated plasma levels of MALAT1 have been observed, and it has been shown to enhance tumorigenesis by modulating the tumor immune microenvironment. medrxiv.org
Breast Cancer: In triple-negative breast cancer (TNBC), MALAT1 inhibition has been shown to delay primary tumor growth, decrease proliferation, and increase apoptosis. nih.gov It also alters the tumor immune microenvironment, making it less immunosuppressive. nih.govaacrjournals.org
Pancreatic Cancer: High expression of MALAT1 in pancreatic ductal adenocarcinoma (PDAC) is linked to invasion, larger tumor size, and poor survival. nih.govdovepress.com It promotes cancer cell proliferation, migration, and invasion. researchgate.netresearchgate.net Knockdown of MALAT1 can arrest the cell cycle and inhibit tumor growth. researchgate.net
Colorectal Cancer (CRC): MALAT1 is highly expressed in CRC and is associated with invasion and metastasis. fortunejournals.comoncotarget.com Silencing MALAT1 can inhibit CRC growth and metastasis. fortunejournals.com It has been found to promote resistance to oxymatrine (B1678083) in CRC cells. fortunejournals.com
Gastric Cancer: MALAT1 promotes tumorigenicity and metastasis in gastric cancer by facilitating vasculogenic mimicry and angiogenesis. dovepress.comspandidos-publications.com
Hematological Malignancies: In B cell lineage cancers, MALAT1 has been identified as a factor for a better prognosis. jcancer.org
Head and Neck Squamous Cell Carcinoma: In nasopharyngeal carcinoma, overexpression of MALAT1 is associated with advanced tumor stage. dovepress.com
Renal Cell Carcinoma: Upregulation of MALAT1 in clear cell renal cell carcinoma correlates with tumor progression and poor prognosis. dovepress.com It is also significantly associated with lymph node metastasis in this cancer type. jcancer.org
| Cancer Type | Key Research Findings on MALAT1's Role |
| Lung Cancer | Predicts metastasis, promotes proliferation and drug resistance. dovepress.comnih.gov |
| Breast Cancer | Inhibition delays tumor growth and modulates the immune microenvironment. nih.govaacrjournals.org |
| Pancreatic Cancer | High expression correlates with poor survival; promotes invasion and proliferation. nih.govdovepress.comresearchgate.net |
| Colorectal Cancer | Associated with invasion and metastasis; silencing inhibits growth. fortunejournals.comoncotarget.com |
| Gastric Cancer | Promotes tumorigenicity through angiogenesis and vasculogenic mimicry. dovepress.comspandidos-publications.com |
| Hematological Malignancies | Associated with a better prognosis in B cell lineage cancers. jcancer.org |
| Head and Neck Cancer | Overexpression linked to advanced stage in nasopharyngeal carcinoma. dovepress.com |
| Renal Cell Carcinoma | Upregulation correlates with progression and poor prognosis. dovepress.comjcancer.org |
Research Applications in Non-Malignant Pathologies
Investigation of this compound in Respiratory Disorders
The role of MALAT1 extends beyond cancer to various non-malignant respiratory diseases.
Chronic Obstructive Pulmonary Disease (COPD): MALAT1 is consistently upregulated in the lung tissues of COPD patients. nih.gov Its expression levels are higher in patients with acute exacerbations of COPD compared to those with stable COPD or healthy individuals. frontiersin.org MALAT1 is implicated in the pathogenesis of COPD by affecting the viability of lung fibroblasts and being involved in the mTOR pathway. nih.gov It can also promote cellular senescence in COPD patients. mdpi.com
Acute Respiratory Distress Syndrome (ARDS): High levels of MALAT1 are associated with an increased risk and severity of ARDS in patients with sepsis. e-century.us MALAT1 expression is increased in ARDS patients and is positively correlated with inflammatory factors. e-century.usaging-us.com It has been shown to exacerbate ARDS by upregulating ICAM-1 expression, which leads to increased apoptosis of human pulmonary microvascular endothelial cells and inflammation. aging-us.comresearchgate.net Silencing MALAT1 has been found to alleviate lung injury in animal models of ARDS. aging-us.com
Studies on the Role of this compound in Diabetes and Associated Complications
MALAT1 is implicated in the pathophysiology of diabetes and its related complications.
Diabetic Cardiomyopathy: In the context of high glucose, MALAT1 can trigger the release of inflammatory cytokines like TNF-α and IL-6, contributing to inflammation and cardiomyopathy. medsci.org
Liver Fibrosis: MALAT1 plays a role in the development of liver fibrosis, including in the context of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). medsci.orgmdpi.comnih.govfrontiersin.org It can promote the activation of hepatic stellate cells, which are key drivers of fibrosis. nih.gov In NASH, MALAT1 may promote fibrosis by increasing the expression of inflammatory chemokines. mdpi.com
Ischemic Reperfusion Injury: Diabetes is a risk factor for exacerbated ischemic reperfusion injury. medsci.org MALAT1 mediates the production of glucose-induced inflammatory cytokines in endothelial cells, which can promote vascular damage associated with diabetes. medsci.org Its expression is upregulated in models of diabetes-related ischemic reperfusion injury. medsci.org
Exploration of this compound in Inflammatory Conditions and Fibrotic Diseases
The involvement of MALAT1 in inflammation and fibrosis is a recurring theme in various pathological conditions.
Inflammatory Conditions: MALAT1 is involved in regulating inflammatory responses. mdpi.com For example, it can modulate the NF-κB signaling pathway, a key regulator of inflammation. frontiersin.orgbjid.org.br In the context of Mycoplasma pneumoniae infection, MALAT1 participates in the inflammatory response. frontiersin.org It has also been shown to control the secretion of cytokines in macrophages under inflammatory conditions. bjid.org.br In acute ischemic stroke, lower levels of MALAT1 are associated with higher levels of pro-inflammatory cytokines. scielo.br
Fibrotic Diseases: MALAT1 is a key player in the fibrotic process in various organs, including the liver, heart, lungs, and kidneys. mdpi.com It can stimulate the proliferation of fibroblasts and affect the balance of the extracellular matrix. mdpi.com MALAT1 is involved in epithelial-mesenchymal transition (EMT), a process that contributes to fibrosis. mdpi.com It also interacts with the TGF-β signaling pathway, a central mediator of fibrosis. mdpi.com
Methodological Approaches and Experimental Systems in Malat1 in 1 Research
In Vitro Experimental Models for Investigating MALAT1-IN-1 Effects
Application in Various Cancer and Non-Cancer Cell Lines
The investigation of this compound's biological effects has been conducted across a diverse array of cell lines, encompassing both cancerous and non-cancerous origins. In the realm of cancer research, studies have frequently utilized established human cancer cell lines to elucidate the role of MALAT1 and the impact of its inhibition. For instance, the long non-coding RNA MALAT1 is reported to be highly expressed in non-small cell lung cancer (NSCLC) cell lines such as A549 and HTB58. nih.gov Research has also involved cell lines from other malignancies, including pancreatic cancer, gallbladder cancer (GBC), and multiple myeloma. nih.govdovepress.com The knockdown of MALAT1 in GBC cell lines has been shown to inhibit cancer cell proliferation and metastasis. nih.gov
Studies have also explored the effects of MALAT1 in nasopharyngeal carcinoma, osteosarcoma, and bladder cancer cell lines. fortunejournals.com The upregulation of MALAT1 has been observed in nasopharyngeal carcinoma and human osteosarcoma tissues and cell lines. fortunejournals.com In bladder cancer, silencing of MALAT1 has been shown to inhibit cell migration. fortunejournals.com Furthermore, research has extended to triple-negative breast cancer (TNBC) tissues and cell lines, where high MALAT1 expression is associated with advanced clinical features. fortunejournals.com
While the primary focus has been on cancer cells, some studies have utilized non-cancerous cell lines to understand the broader physiological roles of MALAT1. For example, the mouse fibroblast NIH3T3 cell line has been used to study the migration potential influenced by human MALAT1 transcripts. nih.gov Research on non-cancerous HEK293 cells showed that the expression of oncogenic lncRNAs remained unaltered between 2D and 3D cultures, suggesting a potential difference in the regulation of MALAT1 in cancerous versus non-cancerous contexts. biorxiv.org
Table 1: Examples of Cell Lines Used in MALAT1 Research
| Cell Line | Cancer Type/Origin | Key Research Focus |
| A549 | Non-Small Cell Lung Cancer | Migration potential, tumor growth, metastasis. nih.govaacrjournals.org |
| HTB58 | Non-Small Cell Lung Cancer | High MALAT1 expression levels. nih.gov |
| Panc1 | Pancreatic Cancer | Cell proliferation, survival, migration. plos.org |
| GBC cell lines | Gallbladder Cancer | Proliferation, metastasis, signaling pathways. nih.gov |
| Nasopharyngeal carcinoma cell lines | Nasopharyngeal Carcinoma | Radiation sensitivity, tumor stem cell activity. fortunejournals.com |
| Human osteosarcoma cell lines | Osteosarcoma | MALAT1 expression levels. fortunejournals.com |
| Bladder cancer cell lines | Bladder Cancer | Cell migration, epithelial-mesenchymal transition (EMT). nih.govfortunejournals.com |
| TNBC cell lines | Triple-Negative Breast Cancer | Cell proliferation, migration, invasion. fortunejournals.com |
| NIH3T3 | Mouse Fibroblast | Migration potential. nih.gov |
| HEK299 | Human Embryonic Kidney | Comparison of lncRNA expression in 2D vs. 3D cultures. biorxiv.org |
Utilization of 3D Cell Culture and Organoid Models (e.g., Tumor Organoids)
To better recapitulate the complex in vivo tumor microenvironment, researchers have increasingly turned to 3D cell culture and organoid models in the study of MALAT1. researchgate.netbiorxiv.org These models offer a more physiologically relevant context compared to traditional 2D monolayer cultures. researchgate.netbiorxiv.org Studies have highlighted significant variations in the expression of lncRNAs like MALAT1 between 2D and 3D cultures across different cancer types, underscoring the importance of these advanced models. biorxiv.orgresearchgate.net
A notable application of these models is the use of tumor organoids derived from patients with muscle-invasive bladder cancer to monitor MALAT1 expression during collective cancer invasion. biorxiv.org Research has also utilized mammary tumor organoids derived from MMTV-PyMT luminal B tumors in mice. In this model, this compound was shown to reduce MALAT1 levels and inhibit the branching of the tumor organoids. medchemexpress.com Similarly, loss of Malat1 in organoids from MMTV-PyMT or Her2/neu-amplified mammary tumors led to reduced cell migration and a more differentiated morphology. nih.govnih.gov These findings suggest that MALAT1 plays a crucial role in maintaining the aggressive phenotype of cancer cells within a three-dimensional context. The use of a FRET nanobiosensor has enabled the dynamic tracking of MALAT1 in live single cells within both 2D and 3D invasion models, revealing that its expression is dynamically regulated in the invading fronts of cancer cells and patient-derived organoids. biorxiv.orgpnas.org
Advanced Molecular Biology Techniques (e.g., RNA-seq, ATAC-seq, Dual Luciferase Reporter Assays)
A variety of sophisticated molecular biology techniques have been instrumental in dissecting the mechanisms of MALAT1 function and the effects of its inhibitor, this compound.
RNA-sequencing (RNA-seq) has been widely used to analyze global changes in gene expression following the modulation of MALAT1 levels. For instance, RNA-seq analysis of PHM-1 cells overexpressing MALAT1 revealed a transcriptional program that results in the activation of the Wnt and ERBB3–4 signaling pathways. nih.gov In pancreatic cancer cells, RNA-seq following MALAT1 knockdown identified the repression of several tumor suppressor-like genes. plos.org Furthermore, RNA-seq has been employed to compare gene expression profiles in 2D versus 3D culture models, providing insights into the differential regulation of MALAT1 and its target genes in more physiologically relevant systems. researchgate.net
Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) has been utilized to investigate how MALAT1 influences chromatin accessibility. Studies have shown that downregulation of MALAT1 leads to alterations in the chromatin accessibility of numerous genomic loci. biorxiv.org Specifically, ATAC-seq identified changes in chromatin accessibility downstream of the NR4A1 gene following MALAT1 knockdown in HeLa cells. biorxiv.org In another study, ATAC-seq revealed global changes in chromatin accessibility upon Malat1 overexpression, with significant enrichment of genes associated with epithelial-mesenchymal transition (EMT) and the tumor stroma. nih.gov
Dual Luciferase Reporter Assays are a key tool for validating direct molecular interactions, particularly between MALAT1 and microRNAs (miRNAs). This assay has been used to demonstrate that MALAT1 can act as a "sponge" for various miRNAs, thereby regulating their availability to target other mRNAs. For example, dual-luciferase reporter assays have confirmed the direct binding of MALAT1 to miR-200a in lung cancer cells, miR-509-5p in multiple myeloma cells, and miR-1-3p in prostate cancer cells. archbronconeumol.orgoncotarget.comspandidos-publications.com These assays typically involve co-transfecting cells with a reporter vector containing a fragment of the MALAT1 sequence and a miRNA mimic, with a resulting decrease in luciferase activity indicating a direct interaction. archbronconeumol.orgoncotarget.commedrxiv.org
High-Throughput Screening Platforms for Related Compound Discovery
High-throughput screening (HTS) platforms have been pivotal in the discovery of small molecules that can modulate the levels of oncogenic lncRNAs like MALAT1. One innovative approach has been the development of a fluorescence in-situ hybridization (FISH)-based high-content imaging screen. nih.govnih.gov This method allows for the rapid testing of large libraries of compounds for their ability to alter MALAT1 levels within a cellular context. nih.govresearchgate.net
From a library of FDA-approved drugs and known bioactive molecules, this HTS approach successfully identified compounds, such as Niclosamide, that lead to a rapid decrease in nuclear MALAT1 levels. nih.govresearchgate.net These screening efforts are not only crucial for identifying potential therapeutic agents but also for uncovering novel cellular pathways that regulate MALAT1 stability. nih.gov The identification of GSK3B activators as hits in such a screen suggests a previously unknown regulatory mechanism for MALAT1. nih.gov These platforms provide a foundation for the discovery of new chemical entities that could be developed into selective inhibitors of MALAT1 for therapeutic purposes.
In Vivo Preclinical Models for this compound Efficacy and Mechanism Studies
Xenograft Models with Human Cancer Cells in Immunodeficient Mice
Xenograft models, which involve the transplantation of human cancer cells into immunodeficient mice, are a cornerstone of in vivo preclinical research on MALAT1. These models allow for the study of tumor growth and metastasis in a living organism, providing valuable insights into the therapeutic potential of targeting MALAT1.
Numerous studies have utilized xenograft models to demonstrate the role of MALAT1 in cancer progression. For example, the injection of human A549 lung cancer cells into nude mice has shown that cells lacking MALAT1 exhibit significantly less lung metastasis. fortunejournals.com Similarly, in xenograft experiments with non-small cell lung cancer, knockdown of the MALAT1 gene in tumor cells resulted in a significant decrease in distant metastasis. fortunejournals.com The therapeutic potential of targeting MALAT1 has been further supported by studies using antisense oligonucleotides (ASOs) to inhibit MALAT1 in vivo. In a melanoma xenograft model, systemic treatment with a MALAT1-ASO significantly impaired tumor growth. oncotarget.com
More specifically, in a lung cancer xenograft model, MALAT1-deficient cells formed fewer and smaller tumor nodules. aacrjournals.org The use of ASOs to block MALAT1 also prevented metastasis formation after tumor implantation. aacrjournals.org In a xenograft model of esophageal squamous cell carcinoma, MALAT1 levels were reduced in tumors that responded to radiation treatment. mdpi.com Furthermore, in an osteosarcoma xenograft model, silencing of MALAT1 was shown to inhibit tumorigenesis. dovepress.com These findings from various xenograft models collectively highlight the critical role of MALAT1 in tumor growth and metastasis across different cancer types and underscore its potential as a therapeutic target.
Genetically Engineered Mouse Models for Studying Disease Progression
Genetically Engineered Mouse Models (GEMMs) are indispensable for elucidating the in vivo function of lncRNAs like MALAT1 and for testing the efficacy of therapeutic inhibitors. Research into MALAT1 has utilized several types of GEMMs, which would be foundational for studying a specific inhibitor.
Knockout and Conditional Knockout Models: Several independent groups have created Malat1 knockout mice by deleting either the entire gene locus or critical promoter regions. nih.gov These models have been instrumental in studying the physiological role of Malat1. For instance, Malat1-deficient mice were used to investigate the lncRNA's role in antiviral innate immunity. pnas.org In cancer research, these knockout mice have been crossed with metastasis-prone transgenic models, such as the MMTV-PyMT model for breast cancer, to study disease progression. nih.gov
Contradictory Findings: Interestingly, studies using different Malat1 knockout models have produced conflicting results regarding its role in metastasis. One study reported that deleting a 3 kb region of the Malat1 promoter in MMTV-PyMT mice led to a reduction in lung metastases. nih.gov Conversely, another study using a model with a targeted insertional inactivation of Malat1 found that it promoted lung metastasis. nih.gov These discrepancies highlight the complexity of Malat1 biology and the importance of model selection.
Syngeneic Models for Immunotherapy: For studying the tumor immune microenvironment, immune-competent syngeneic mouse models are used. For example, Tp53-null triple-negative breast cancer (TNBC) models have been used to show that inhibiting Malat1 with an antisense oligonucleotide (ASO) can alter the tumor immune landscape by increasing cytotoxic CD8+ T cells and decreasing immunosuppressive cells. nih.govnih.gov
While these models have been primarily used for genetic studies or with ASOs, they represent the essential in vivo platforms where a small molecule inhibitor like this compound would be tested to evaluate its impact on tumor initiation, progression, and metastasis. frontiersin.org
Evaluation of Pharmacodynamic Activity and Target Engagement in Animal Models
Evaluating the pharmacodynamic (PD) activity and confirming target engagement are critical steps in the preclinical development of any inhibitor. For a compound targeting MALAT1, this involves demonstrating that the drug reaches its target RNA in vivo and elicits a biological response.
Measuring Target Knockdown: The primary method for assessing target engagement of a MALAT1 inhibitor is to measure the levels of MALAT1 RNA in tumors and other tissues after treatment. Using a Malat1-targeting ASO in preclinical TNBC mouse models, researchers confirmed successful target engagement by observing a significant knockdown of Malat1 RNA expression, which resulted in delayed tumor growth. nih.govnih.gov For a small molecule like this compound, which might work by destabilizing the lncRNA's structure rather than causing its degradation, target engagement could be measured by assessing downstream gene expression changes or by advanced techniques to probe RNA structure in vivo.
Assessing Downstream Effects: Pharmacodynamic activity is also evaluated by measuring the biological consequences of inhibiting the target. In mouse models, inhibition of Malat1 has been shown to decrease tumor cell proliferation and increase apoptosis. nih.gov Furthermore, changes in the expression of downstream target genes and pathways, such as those involved in homologous recombination or immune cell signaling, serve as key PD markers. nih.govaacrjournals.org
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: A crucial aspect of development is establishing a clear relationship between drug concentration (pharmacokinetics) and the biological effect (pharmacodynamics). While specific PK/PD data for small molecule inhibitors of MALAT1 are not widely published, the general workflow involves testing compounds in animal models to ensure they have satisfactory properties, including the ability to cross biological barriers and achieve sufficient concentration at the tumor site to engage the MALAT1 target. mdpi.comresearchgate.net
Table 1: Methodologies for In Vivo Evaluation of MALAT1 Inhibitors
| Methodology | Purpose | Example Application in MALAT1 Research | Relevant Citations |
|---|---|---|---|
| GEMMs (e.g., Knockout, Transgenic) | To study the in vivo function of Malat1 and its role in disease. | Crossing Malat1 knockout mice with MMTV-PyMT breast cancer models to assess impact on metastasis. | nih.govoncodaily.com |
| Syngeneic Tumor Models | To evaluate the effects of inhibitors on the tumor immune microenvironment. | Using a Malat1 ASO in Tp53-null TNBC models to study changes in tumor-infiltrating lymphocytes. | nih.govnih.gov |
| qRT-PCR | To quantify Malat1 RNA levels for target engagement studies. | Measuring Malat1 knockdown in tumors from mice treated with a Malat1 ASO. | nih.gov |
| Immunophenotyping (e.g., Flow Cytometry) | To assess pharmacodynamic effects on immune cell populations. | Analyzing changes in T cells and myeloid-derived suppressor cells after Malat1 inhibition. | nih.govnih.gov |
Computational and Bioinformatics Approaches in Conjunction with this compound Studies
Computational and bioinformatic tools are vital throughout the drug discovery and development pipeline for a target like MALAT1. These approaches help in target validation, understanding mechanism of action, and predicting response.
Analysis of Publicly Available Genomic and Transcriptomic Databases (e.g., TCGA, GEO)
Public databases such as The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO) are invaluable resources for validating MALAT1 as a therapeutic target.
Expression and Prognosis: Researchers have extensively mined these databases to show that MALAT1 is significantly overexpressed in a wide range of cancers compared to normal tissues. nih.gov Analysis of TCGA and GEO datasets has linked high MALAT1 expression with poor patient prognosis, advanced tumor grade, and metastasis in various malignancies, including prostate and breast cancer. nih.govnih.gov This provides a strong rationale for developing inhibitors against it.
Identifying Regulated Pathways: Beyond expression levels, these databases are used to perform functional annotation and pathway analysis. By examining genes that are differentially expressed upon MALAT1 knockdown in cell lines and comparing them with patient data, researchers can identify the biological processes and signaling pathways most affected by MALAT1. For example, analysis of data from MALAT1-silenced prostate cancer cells revealed a significant downregulation of pathways related to DNA damage response and cell cycle. nih.gov This information is critical for understanding the potential effects of a pharmacological inhibitor.
Systems Biology Modeling for Comprehensive Pathway Analysis and Prediction of Drug Response
Systems biology offers a powerful framework for understanding the complex regulatory networks in which MALAT1 operates.
Regulatory Network Modeling: A computational modeling approach using Boolean logic was employed to build and validate a robust regulatory model for non-small cell lung cancer (NSCLC). royalsocietypublishing.orgresearchgate.net This model encompassed pathways for ferroptosis, apoptosis, and drug resistance, centered on the MALAT1/miR-145 axis. royalsocietypublishing.org
Predicting Therapeutic Strategies: Such models can be used to simulate the effects of perturbations, such as the inhibition of MALAT1. The NSCLC systems biology model identified previously unknown feedback loops and established miR-145 as a key regulator. royalsocietypublishing.orgresearchgate.net In silico perturbations targeting MALAT1 suggested that its inhibition could be a promising strategy to induce ferroptosis and overcome drug resistance, providing a computational foundation to guide the development of inhibitors. royalsocietypublishing.org
Comparative Genomics and Phylogenetic Studies of MALAT1
Comparative genomics and phylogenetic analyses are used to understand the evolutionary history and conservation of lncRNAs, which can provide insights into their fundamental functions.
Deep Conservation: MALAT1 is recognized as one of the most highly conserved lncRNAs, with conservation observed at both the sequence and secondary structure levels. biorxiv.orgresearchgate.net Its orthologs have been identified across vertebrates, suggesting it has an important biological role that has been maintained through evolution. researchgate.netmdpi.com
Evolutionary History: Detailed phylogenetic studies have clarified the evolutionary origins of the MALAT1 locus. Using structure-aware annotation of genomic and RNA-sequencing data, researchers have identified MALAT1 in all major clades of jawed vertebrates (gnathostomes), including birds, which corrected previous assumptions that it was absent in this class. researchgate.netnih.gov This work has helped reconstruct the series of genomic events that led to the formation of the locus containing MALAT1 and its neighboring lncRNA, NEAT1, from cartilaginous fish to mammals. researchgate.netnih.gov The high degree of conservation, particularly in functional domains like the 3' end triple helix, reinforces its importance as a potential drug target. biorxiv.org
Future Directions and Translational Potential of Malat1 in 1 Research
Comprehensive Elucidation of the MALAT1 Regulatory Network Following MALAT1-IN-1 Application
A thorough understanding of the molecular pathways affected by this compound is crucial for its clinical translation. MALAT1 is known to regulate a wide array of cellular processes, including cell proliferation, migration, invasion, and apoptosis, through various signaling pathways such as PI3K/Akt, Wnt/β-catenin, and MAPK/ERK. frontiersin.orgdovepress.com Future research should focus on a comprehensive elucidation of the entire regulatory network that is altered upon the application of this compound.
MALAT1 primarily functions by interacting with proteins and microRNAs (miRNAs). dovepress.com It can act as a molecular sponge for miRNAs, thereby preventing them from binding to their target messenger RNAs (mRNAs). nih.govtandfonline.com This competing endogenous RNA (ceRNA) activity has been observed in various cancers. For instance, in non-small cell lung cancer (NSCLC), MALAT1 can sponge miR-206 to promote cell migration and invasion. nih.gov In gallbladder cancer, it can negatively regulate miR-206 and miR-363-3p. dovepress.com
The application of this compound is expected to disrupt these interactions, leading to a cascade of downstream effects. It is essential to identify all the miRNAs and proteins that are directly or indirectly affected by the inhibition of MALAT1. High-throughput screening techniques, combined with bioinformatics analysis, can be employed to map the complete MALAT1 interactome and its downstream targets in the presence of this compound. bjbms.org This will not only provide a deeper understanding of the inhibitor's mechanism of action but also help in identifying potential off-target effects.
Studies have shown that MALAT1 can influence the expression of genes involved in metastasis. aacrjournals.org A key area of investigation would be to determine how this compound modulates the expression of these metastasis-associated genes. aacrjournals.org Furthermore, while MALAT1 has been linked to the regulation of alternative splicing, some studies suggest this function might be context-dependent. aacrjournals.org Therefore, it is important to clarify the impact of this compound on alternative splicing in different cellular contexts.
The table below summarizes some of the known interactions of MALAT1, which will be critical to investigate following the application of this compound.
| Interacting Molecule | Type of Molecule | Cancer Type | Reference |
| miR-206 | microRNA | Non-Small Cell Lung Cancer | nih.gov |
| miR-363-3p | microRNA | Gallbladder Cancer | dovepress.com |
| miR-129-5p | microRNA | Colon Cancer | fortunejournals.com |
| EZH2 | Protein | Osteosarcoma | nih.gov |
| SUZ12 | Protein | Bladder Cancer | mdpi.com |
| SRSF1 | Protein | Breast Cancer | fortunejournals.com |
| p53 | Protein | Breast Cancer | fortunejournals.com |
Development of Novel Delivery Systems for Enhanced In Vivo Efficacy of this compound
While this compound has shown promise in preclinical studies, its effective delivery to target tissues in a clinical setting remains a significant hurdle. The development of novel delivery systems is paramount to enhance its in vivo efficacy, stability, and target specificity.
One promising approach is the use of nanoparticles. mdpi.com These can encapsulate this compound, protecting it from degradation and facilitating its transport to the tumor site. Various nanomaterials, such as single-wall carbon nanotubes (SWCNTs), have been explored for the delivery of antisense oligonucleotides targeting MALAT1. nih.gov SWCNTs have been shown to efficiently deliver anti-MALAT1 oligos into multiple myeloma cells, leading to inhibited tumor growth in mouse models. nih.gov Similar strategies could be adapted for the delivery of this compound.
Another avenue is the use of exosomes, which are natural nanovesicles involved in intercellular communication. frontiersin.org They can be engineered to carry therapeutic molecules like this compound, offering a biocompatible and potentially more targeted delivery system. Research has shown that exosomal MALAT1 is upregulated in NSCLC patients, suggesting a natural pathway that could be exploited for therapeutic delivery. fortunejournals.com
Furthermore, the development of targeted delivery systems, for example, by conjugating this compound or its carrier to ligands that bind to receptors overexpressed on cancer cells, could significantly improve its therapeutic index while minimizing off-target effects. The safety and efficacy of these novel delivery systems will need to be rigorously evaluated in preclinical models. mednexus.org
Investigation of Combination Therapeutic Strategies Involving this compound
The complexity of cancer often necessitates combination therapies to overcome drug resistance and improve treatment outcomes. MALAT1 has been implicated in chemoresistance in various cancers. mednexus.orgnih.gov Therefore, combining this compound with existing chemotherapeutic agents or targeted therapies could be a powerful strategy.
For instance, MALAT1 overexpression has been linked to resistance to cisplatin (B142131) and paclitaxel (B517696) in some cancers. nih.gov Combining this compound with these drugs could potentially resensitize resistant tumors. Similarly, MALAT1 has been shown to play a role in resistance to targeted therapies, although its role can be context-specific. mdpi.com For example, while it may promote sensitivity to some targeted therapies in lung cancer, it is associated with resistance to sunitinib (B231) in renal cell carcinoma. mdpi.com This highlights the need for careful investigation of combination strategies in specific cancer types.
Future studies should explore the synergistic effects of this compound with a wide range of anti-cancer drugs, including chemotherapy, targeted therapy, and immunotherapy. Preclinical studies using cell lines and animal models will be essential to identify effective combinations and to understand the underlying molecular mechanisms of their synergistic action. For example, investigating the combination of MALAT1 inhibitors with pirfenidone (B1678446) for idiopathic pulmonary fibrosis has been suggested as a potential therapeutic avenue. frontiersin.org
Long-Term Efficacy and Mechanistic Studies in Clinically Relevant Preclinical Models
To bridge the gap between preclinical findings and clinical applications, it is crucial to conduct long-term efficacy and mechanistic studies of this compound in clinically relevant preclinical models. This includes using patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs) that more accurately recapitulate the heterogeneity and microenvironment of human tumors.
Long-term studies will be necessary to assess the durability of the therapeutic response to this compound and to monitor for the development of resistance. These studies should also evaluate the long-term safety profile of the inhibitor. Mechanistic studies in these advanced models will provide deeper insights into how this compound affects tumor growth, metastasis, and the tumor microenvironment in vivo. mdpi.com
For example, studies using mouse xenograft models have already demonstrated that antisense oligonucleotides targeting MALAT1 can prevent metastasis formation. aacrjournals.org Similar long-term studies with this compound are needed to confirm its anti-metastatic potential. Furthermore, conducting these studies in immunocompetent models is essential to understand the potential interactions between this compound and the immune system. mdpi.com
Discovery and Validation of Predictive and Prognostic Biomarkers for this compound Therapeutic Response
The identification of biomarkers that can predict a patient's response to this compound therapy is a critical step towards personalized medicine. High levels of MALAT1 expression have been associated with poor prognosis in various cancers, including NSCLC, hepatocellular carcinoma, and bladder cancer, suggesting that MALAT1 itself could be a prognostic biomarker. dovepress.comfortunejournals.compor-journal.com
Future research should focus on identifying and validating predictive biomarkers that can identify patients who are most likely to benefit from this compound treatment. This could involve analyzing the expression of MALAT1 and its downstream targets in tumor samples. For instance, the expression levels of specific miRNAs that are regulated by MALAT1 could serve as predictive biomarkers. fortunejournals.com
Moreover, the methylation status of the MALAT1 gene has been linked to its expression and to patient prognosis in hepatocellular carcinoma, suggesting that epigenetic markers could also be valuable. por-journal.com The development of reliable and easily measurable biomarkers, potentially from liquid biopsies such as blood or urine, would be highly beneficial for patient selection and monitoring treatment response. spandidos-publications.commdpi.com For example, circulating MALAT1 has been investigated as a potential biomarker in laryngeal cancer. mdpi.com
The following table highlights potential biomarkers for MALAT1-related therapeutic response.
| Biomarker | Type | Potential Use | Cancer Type | Reference |
| MALAT1 expression | lncRNA | Prognostic, Predictive | Various | dovepress.comfortunejournals.compor-journal.com |
| Exosomal MALAT1 | lncRNA | Predictive | NSCLC | fortunejournals.com |
| MALAT1-regulated miRNAs | microRNA | Predictive | Various | fortunejournals.com |
| MALAT1 gene methylation | Epigenetic | Prognostic | Hepatocellular Carcinoma | por-journal.com |
| Circulating MALAT1 | lncRNA | Diagnostic, Prognostic | Laryngeal Cancer, Prostate Cancer | spandidos-publications.commdpi.com |
Addressing Context-Specific Roles of MALAT1 and Tailoring this compound Application
It is becoming increasingly clear that the function of MALAT1 can be highly context-dependent, varying between different cancer types and even within different subtypes of the same cancer. mdpi.comnih.govspandidos-publications.com For instance, while MALAT1 is generally considered an oncogene, some studies have suggested a tumor-suppressive role in certain contexts. dovepress.com
This context-specificity has significant implications for the therapeutic application of this compound. A "one-size-fits-all" approach is unlikely to be effective. Therefore, future research must focus on understanding the specific roles of MALAT1 in different disease contexts to tailor the application of this compound accordingly.
This will require in-depth studies in a wide range of cancer models, including different histological subtypes and cancers with different genetic backgrounds. For example, the role of MALAT1 in therapy resistance can differ depending on the type of therapy and the primary cancer site. mdpi.com Understanding these nuances will be critical for designing effective combination therapies and for selecting the right patient populations for clinical trials.
Ultimately, the successful clinical translation of this compound will depend on a deep understanding of its context-specific functions, allowing for a personalized approach to treatment.
Q & A
Q. What are the validated experimental protocols for confirming MALAT1-IN-1's inhibitory activity on MALAT1 in vitro?
To confirm this compound's activity, researchers should employ orthogonal validation methods:
- qRT-PCR : Measure MALAT1 RNA levels pre- and post-treatment to quantify inhibition efficiency .
- RNA FISH : Visualize MALAT1 nuclear speckle localization to assess spatial disruption .
- Dose-response curves : Establish IC₅₀ values using serial dilutions (e.g., 0.1–50 μM) and triplicate assays to ensure reproducibility .
- Control experiments : Include scrambled RNA or inactive analogs to rule off-target effects.
Table 1 : Key Parameters for In Vitro Validation
| Method | Key Metrics | Optimal Conditions |
|---|---|---|
| qRT-PCR | ΔCt values, fold change | 48-hour treatment, 10 μM dose |
| RNA FISH | Speckle count/cell | 72-hour treatment, 15 μM dose |
| IC₅₀ | Hill slope, R² value | 24–72-hour incubation |
Q. How should researchers address batch-to-batch variability in this compound for reproducible experiments?
- Purity verification : Use HPLC (≥98% purity) and mass spectrometry to confirm structural integrity .
- Solubility optimization : Prepare stock solutions in DMSO (10 mM) with aliquots stored at -80°C to avoid freeze-thaw degradation .
- Bioactivity reassessment : Validate each batch via dose-response assays against a reference standard (e.g., prior active batches) .
Q. What statistical frameworks are recommended for analyzing this compound dose-response data?
- Non-linear regression models : Fit data using four-parameter logistic curves (variable slope) to calculate IC₅₀ and efficacy .
- Error analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons (e.g., untreated vs. treated across doses) .
- Software tools : Prism (GraphPad) or R packages (drc, nlme) for robust curve fitting .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound efficacy across different cellular models?
Discrepancies may arise due to:
- Cellular context : MALAT1 expression levels vary by cell type; normalize inhibition data to baseline MALAT1 RNA levels .
- Off-target effects : Perform transcriptome-wide RNA-seq to identify unintended gene regulation .
- Experimental timing : MALAT1’s role in stress responses requires standardized treatment durations (e.g., 48–72 hours) .
Methodological steps :
- Replicate studies in ≥3 independent cell lines (e.g., HeLa, A549, primary fibroblasts).
- Cross-validate with siRNA-mediated MALAT1 knockdown as a positive control .
- Use meta-analysis to pool data from disparate models and identify confounding variables .
Q. What strategies optimize this compound delivery in in vivo models to enhance bioavailability?
- Formulation : Use PEGylated nanoparticles or liposomal encapsulation to improve solubility and reduce clearance .
- Dosing regimens : Conduct pharmacokinetic studies to determine optimal frequency (e.g., QD vs. BID dosing) and route (IV vs. intraperitoneal) .
- Biomarker tracking : Monitor MALAT1 suppression in serum exosomes via ddPCR to correlate with tissue efficacy .
Table 2 : In Vivo Optimization Parameters
| Parameter | Recommended Approach |
|---|---|
| Bioavailability | Liposomal formulation (≥80% encapsulation efficiency) |
| Toxicity | Liver/kidney function tests at 7-/14-day intervals |
| Efficacy endpoint | Tumor volume reduction (if cancer model) or fibrosis scoring (if organ fibrosis model) |
Q. How can researchers design a CRISPR screen to identify synthetic lethal partners of this compound?
- Library selection : Use a genome-wide sgRNA library (e.g., Brunello) with 4–6 guides/gene .
- Screening conditions : Treat cells with sub-IC₅₀ doses (e.g., 5 μM) to identify sensitizers without overt toxicity .
- Data analysis : Apply MAGeCK or BAGEL algorithms to rank hits based on sgRNA depletion/enrichment .
- Validation : Confirm top hits (e.g., DNA repair genes) via siRNA knockdown and synergy assays (Combenefit software) .
Methodological Guidelines for Rigorous Research
- Ethical compliance : Obtain institutional approval for in vivo studies and document this compound sourcing (avoid commercial vendors lacking peer-reviewed validation) .
- Reproducibility : Adhere to ARRIVE guidelines for preclinical studies, including blinding and randomization .
- Data transparency : Deposit raw RNA-seq and pharmacokinetic data in public repositories (e.g., GEO, PRIDE) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
